Azvudine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

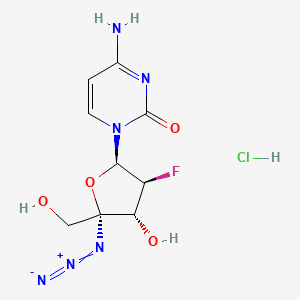

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMLHJHSIBILJH-DBSFTZRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Azvudine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a potent nucleoside analog with broad-spectrum antiviral activity.[1] Initially developed for the treatment of Hepatitis C, its therapeutic applications have expanded to include Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This technical guide provides a comprehensive analysis of the core mechanism of action of Azvudine hydrochloride. It consolidates in vitro and in vivo data, details key experimental methodologies, and presents visual representations of its molecular interactions and pathways. The primary mechanism of Azvudine is the inhibition of viral polymerases through chain termination, a process preceded by intracellular phosphorylation to its active triphosphate form.[2] Notably, in HIV, Azvudine exhibits a dual-target mechanism, inhibiting both reverse transcriptase and the viral infectivity factor (Vif), offering a potential advantage in overcoming drug resistance.[3]

Core Mechanism of Action: Viral Polymerase Inhibition

Azvudine is a prodrug that requires intracellular activation to exert its antiviral effect.[3] Upon entry into the host cell, it is phosphorylated by cellular kinases to its active form, Azvudine triphosphate (FNC-TP).[3] This active metabolite is a structural analog of the natural deoxycytidine triphosphate (dCTP) and ribonucleoside triphosphates, allowing it to compete for incorporation into the nascent viral nucleic acid chain by viral polymerases.[2][3]

Inhibition of HIV Reverse Transcriptase

In the context of HIV infection, Azvudine primarily targets the viral reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into proviral DNA.[3] FNC-TP competitively inhibits HIV RT, and once incorporated into the growing DNA strand, it leads to premature chain termination.[3] This termination is mediated by the 4'-azido group on the sugar moiety of Azvudine, which creates steric hindrance and prevents the formation of a phosphodiester bond with the subsequent nucleotide.[3] This action effectively halts the reverse transcription process, preventing the integration of the viral genome into the host cell's DNA.[3]

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase

Azvudine has been repurposed for the treatment of COVID-19 due to its inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex.[4][5] Similar to its action against HIV, intracellularly formed FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[6] The incorporation of FNC-TP results in the termination of RNA synthesis, thereby inhibiting viral replication and transcription.[6][7]

Dual-Target Mechanism in HIV: Vif Inhibition

Beyond its role as a reverse transcriptase inhibitor, Azvudine is distinguished by a dual-target mechanism of action in HIV-1, as it has also been reported to inhibit the viral infectivity factor (Vif).[3][7] The host protein APOBEC3G (A3G) is a potent intrinsic antiretroviral factor that induces hypermutation in the viral genome during reverse transcription.[3] HIV-1's Vif protein counteracts this defense mechanism by targeting A3G for proteasomal degradation.[3] By inhibiting Vif, Azvudine is thought to protect A3G from degradation, allowing it to maintain its natural antiviral activity against HIV.[3] This secondary mechanism may lower the barrier to the development of drug resistance.[3]

Immunomodulatory Effects

In vivo studies have revealed a unique thymus-homing feature of Azvudine.[8][9] The active triphosphate form of Azvudine has been found to concentrate in the thymus and peripheral blood mononuclear cells (PBMCs).[8][9] This suggests that in addition to its direct antiviral activity, Azvudine may exert therapeutic effects by modulating the host immune response, particularly by protecting and promoting T-cell function.[8][9] In rhesus macaques infected with SARS-CoV-2, treatment with Azvudine led to a reduction in viral load, recuperation of the thymus, and improved lymphocyte profiles.[8][9]

Data Presentation

Table 1: In Vitro Antiviral Activity of Azvudine against HIV

| Virus Strain | Cell Line | EC₅₀ (nM) | Reference(s) |

| HIV-1 (Wild-Type) | C8166, PBMC | 0.03 - 6.92 | [10] |

| HIV-2 | C8166 | 0.018 - 0.025 | [10] |

| HIV-1 (NRTI-Resistant, L74V, T69N) | C8166 | Potent Inhibition | [10] |

| HIV-1 (NRTI-Resistant, M184V) | C8166 | Active in nM range (250-fold reduction in susceptibility) | [10] |

Table 2: In Vitro Antiviral Activity of Azvudine against Coronaviruses

| Virus | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Calu-3 | 1.2 | >85.3 | [11] |

| SARS-CoV-2 | Vero E6 | 4.31 | 15.35 | [11] |

| HCoV-OC43 | H460 | 4.3 | 15-83 | [6] |

Table 3: In Vivo Efficacy of Azvudine in a Rhesus Macaque Model of SARS-CoV-2 Infection

| Parameter | Azvudine-Treated Group (0.07 mg/kg, once daily) | Untreated Control Group | Reference(s) |

| Nasal Swab Viral Load | Significantly lower than control | High viral titers observed | [12] |

| Lung Tissue Viral Load | Lower than control | Higher viral titers observed | [12] |

| Thymus | Recuperation observed | Damage observed | [8][9] |

| Lymphocyte Profiles | Improved | Depletion observed | [8][9] |

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Azvudine against HIV-1 reverse transcriptase.

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT)18 template-primer

-

[³H]TTP (tritiated thymidine (B127349) triphosphate)

-

Azvudine triphosphate (FNC-TP)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂

-

Quenching Solution: 0.5 M EDTA

-

96-well microplate

-

Scintillation counter

-

-

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing 600 nM poly(rA)-oligo(dT)18 and 25 µM [³H]TTP in the reaction buffer.[13]

-

Compound Addition: Add serial dilutions of FNC-TP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[13]

-

Enzyme Addition: Initiate the reaction by adding 25 nM of recombinant HIV-1 RT to each well.[13]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[13]

-

Reaction Termination: Stop the reaction by adding the quenching solution (0.5 M EDTA).[13]

-

Measurement: Measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of FNC-TP compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: In Vitro SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of SARS-CoV-2 RdRp by Azvudine.

-

Materials:

-

Recombinant SARS-CoV-2 RdRp complex

-

Self-priming RNA template

-

ATP, UTP, GTP, CTP

-

Azvudine triphosphate (FNC-TP)

-

dsRNA quantification system (e.g., QuantiFluor dsRNA System)

-

96-well plate

-

Fluorometer

-

-

Procedure:

-

Compound Pre-incubation: Add serial dilutions of FNC-TP to the wells of a 96-well plate.

-

Enzyme Addition: Add 2.0 µM of the SARS-CoV-2 RdRp complex to the wells containing the test compound and incubate for 30 minutes at room temperature.[13]

-

Initiation of Polymerization: Prepare a reaction mixture containing 1.0 µM self-priming RNA and 10 mM of each NTP and add it to the wells to start RNA synthesis.[13]

-

Incubation: Incubate the plate for 60 minutes at 37°C.[13]

-

Detection: Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.[13]

-

Measurement: Measure the fluorescence intensity using a fluorometer.[13]

-

Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of FNC-TP and determine the IC50 value.

-

Protocol 3: Vif-Mediated APOBEC3G Degradation Assay (Western Blot)

This protocol is designed to assess the ability of Azvudine to inhibit Vif-mediated degradation of APOBEC3G.

-

Materials:

-

HEK293T cells

-

Expression plasmids for APOBEC3G-HA, HIV-1 Vif, and a control vector

-

Transfection reagent

-

Azvudine

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-HA, anti-Vif, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with plasmids expressing APOBEC3G-HA and either Vif or a control vector.

-

Drug Treatment: 24 hours post-transfection, treat the cells with varying concentrations of Azvudine or a vehicle control.

-

Cell Lysis: After 24-48 hours of drug treatment, lyse the cells and quantify the total protein concentration.

-

Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against HA (to detect APOBEC3G), Vif, and β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for APOBEC3G-HA and normalize to the β-actin loading control. Compare the levels of APOBEC3G in the presence and absence of Vif and with different concentrations of Azvudine to determine if Azvudine protects APOBEC3G from Vif-mediated degradation.

-

Protocol 4: Quantification of Intracellular Azvudine Triphosphate (FNC-TP) by HPLC

This protocol provides a method for the quantification of intracellular FNC-TP in peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

PBMCs

-

Cold 60% methanol (B129727)

-

Solid-phase extraction (SPE) columns

-

High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry (MS) detector

-

FNC-TP standard

-

-

Procedure:

-

Cell Culture and Treatment: Culture PBMCs and treat with Azvudine for a specified time.

-

Extraction of Intracellular Nucleotides:

-

Solid-Phase Extraction (SPE):

-

Condition an SPE column.

-

Load the supernatant onto the column.

-

Wash the column to remove impurities.

-

Elute the nucleotide fraction.

-

-

HPLC Analysis:

-

Inject the eluted sample into the HPLC system.

-

Separate the nucleotides using a suitable column and mobile phase gradient.

-

Detect and quantify FNC-TP by comparing its peak to a standard curve generated with known concentrations of FNC-TP.

-

-

Mandatory Visualizations

Caption: Dual-target mechanism of Azvudine against HIV.

Caption: Mechanism of Azvudine against SARS-CoV-2.

Caption: Experimental workflow for determining EC50 of Azvudine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effectiveness and safety of azvudine in the treatment of COVID-19 patients: a retrospective cohort study using propensity score matching [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]

- 9. Degradation-Independent Inhibition of APOBEC3G by the HIV-1 Vif Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular interactions between APOBEC3G, RNA, and HIV-1 Gag: APOBEC3G multimerization is dependent on its association with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifaceted HIV-1 Vif interactions with Human E3 Ubiquitin Ligase and APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Azvudine Hydrochloride: A Comprehensive Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analog that has garnered significant attention as a potent antiviral agent. Initially investigated for its activity against Hepatitis C, it has since been developed and has received conditional approval in China for the treatment of both Human Immunodeficiency Virus (HIV) and COVID-19. This technical guide provides a comprehensive overview of the discovery, history, and development of Azvudine hydrochloride. It details the key scientific milestones, from its initial synthesis to its elucidation as a dual-target inhibitor of viral replication. This document consolidates quantitative data from preclinical and clinical studies, outlines detailed experimental methodologies, and presents visual representations of its mechanisms of action and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Historical Timeline

The journey of this compound from a laboratory curiosity to a clinically approved antiviral has been marked by key discoveries and strategic shifts in its therapeutic application.

The story of Azvudine begins with its initial synthesis and investigation. It was first mentioned in a patent filed by Chang Jun-biao of Zhengzhou University.[1] The drug discovery process for Azvudine started from a 2'-deoxynucleoside, which then underwent extensive modifications, including the introduction of substitutions at the 4'-position and a 2'-β-fluoro atom.[2]

In 2009, researchers at Roche independently discovered Azvudine and identified it as an inhibitor of the Hepatitis C virus (HCV) RNA polymerase in vitro.[1] Following this, scientists in China began to explore its potential against a broader range of viruses. In 2011, in vitro studies conducted by Chang's research group demonstrated its efficacy against HIV, proposing it as a potential treatment for AIDS.[1] The oral pharmacokinetics of Azvudine in rats were subsequently elucidated in 2014.[1]

A significant breakthrough in understanding its anti-HIV mechanism came in August 2020, when Chang's group discovered that Azvudine also inhibits the HIV-1 viral infectivity factor (Vif).[1] This dual-target mechanism, inhibiting both reverse transcriptase and Vif, positioned Azvudine as a first-in-class medication.[1]

With the onset of the COVID-19 pandemic, the broad-spectrum antiviral potential of Azvudine was explored against SARS-CoV-2. In 2020, in vitro studies showed its inhibitory effects on coronaviruses, leading to clinical investigations for its use in treating COVID-19.[1]

Key Milestones:

-

2007: First discovered.[1]

-

2009: Independently discovered by Roche as a Hepatitis C RNA polymerase inhibitor.[1]

-

2011: First proposed as an HIV treatment based on positive in vitro results.[1]

-

2014: Oral pharmacokinetics in rats elucidated.[1]

-

March 2019: A Phase II clinical trial for HIV treatment (NCT04109183) was completed by Genuine Biotech.[1]

-

August 2020: The Chang group discovers its inhibitory effect on HIV Vif in vitro.[1]

-

August 2020: China's National Medical Products Administration (NMPA) grants a fast-track approval process.[1]

-

July 2021: The NMPA grants conditional approval for the treatment of high-viral-load cases of HIV-1.[1]

-

July 2022: The NMPA grants conditional approval for the treatment of adult patients with COVID-19.[3]

-

August 2022: Included in the "Diagnosis and Treatment Program for Novel Coronavirus Pneumonia (Ninth Edition)" in China.[2]

Chemical Synthesis

Several synthetic routes for Azvudine have been developed. One prominent method starts from 1,3,5-Tri-O-benzoyl-D-ribofuranose and involves key steps of fluorination, bromination, glycosylation, conversion of the uracil (B121893) base to cytosine, introduction of the azido (B1232118) group, and final deprotection.[4] An alternative, patented route is reported to be more efficient, with shorter reaction times and milder conditions.[4]

Mechanism of Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (FNC-TP) to exert its antiviral effects.[5] Its mechanism of action is multifaceted, targeting different viral components depending on the pathogen.

Anti-HIV Activity: A Dual-Target Approach

Azvudine's efficacy against HIV-1 and HIV-2 is attributed to its unique dual-target mechanism:

-

Reverse Transcriptase (RT) Inhibition: As a nucleoside reverse transcriptase inhibitor (NRTI), FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by the HIV reverse transcriptase.[6] Once incorporated, the 4'-azido group on the sugar moiety of Azvudine prevents the formation of the necessary 3'-5' phosphodiester bond, leading to premature chain termination of the proviral DNA.[5] This effectively halts the conversion of the viral RNA genome into DNA, a critical step for viral replication.[6]

-

Viral Infectivity Factor (Vif) Inhibition: Azvudine also inhibits the HIV-1 accessory protein Vif.[5] Vif is crucial for the virus to counteract the host's innate immunity by targeting the antiviral protein APOBEC3G (A3G) for degradation.[6] By inhibiting Vif, Azvudine is believed to protect A3G, allowing it to exert its natural hypermutating effect on the viral genome, rendering the virus non-infectious.[6]

Anti-SARS-CoV-2 Activity

Against SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp) inhibitor.[2] The active FNC-TP is incorporated into the viral RNA chain by the RdRp, leading to chain termination and the inhibition of viral RNA synthesis.[7]

Preclinical and Clinical Data

In Vitro Antiviral Activity

Azvudine has demonstrated potent in vitro activity against a range of wild-type and drug-resistant HIV strains, as well as other viruses.

| Virus Strain | Cell Line | EC₅₀ (nM) | Reference |

| HIV-1 | |||

| HIV-1IIIB | C8166 | 0.11 | [8] |

| HIV-1RF | C8166 | 0.03 | [8] |

| HIV-1KM018 | PBMC | 6.92 | [8] |

| HIV-1TC-1 | PBMC | 0.34 | [8] |

| HIV-1WAN T69N (NRTI-resistant) | PBMC | 0.45 | [8] |

| HIV-1L74V (NRTI-resistant) | C8166 | 0.11 | [8] |

| HIV-2 | |||

| HIV-2ROD | C8166 | 0.018 | [8] |

| HIV-2CBL-20 | C8166 | 0.025 | [8] |

| Coronaviruses | |||

| SARS-CoV-2 | Vero E6 | 1.2 - 4.3 µM | [7] |

| HCoV-OC43 | Vero E6 | 1.2 - 4.3 µM | [7] |

Table 1: In Vitro Antiviral Activity of Azvudine.

Clinical Trials for HIV

A key clinical trial for Azvudine in the treatment of HIV is the Phase II study registered as NCT04109183.[1] This study, completed in March 2019, was a multicenter, randomized, double-blind, positive-control trial to explore the safety and effective dose of Azvudine tablets in treatment-naive HIV patients.[9]

| Trial Identifier | Phase | Status | Primary Objective | Key Findings |

| NCT04109183 | II | Completed | To evaluate the safety and preliminary efficacy of Azvudine in combination with other reverse transcriptase inhibitors in treatment-naive HIV patients. | Demonstrated a favorable long-term safety profile in a 48-week oral regimen.[7] |

| NCT04303598 | III | - | To evaluate the efficacy and safety of Azvudine in HIV-infected treatment-naive patients. | The rate of participants with HIV-1 RNA < 50 copies per mL at Week 48 was a primary outcome.[10] |

Table 2: Key Clinical Trials of Azvudine for HIV Treatment.

Clinical Trials for COVID-19

Azvudine has been evaluated in several Phase III clinical trials for the treatment of COVID-19. These studies have generally shown that Azvudine can shorten the time to nucleic acid negative conversion and reduce viral load in patients with mild to moderate COVID-19.[11]

| Trial Identifier | Phase | Study Design | Key Outcomes |

| NCT04668235 | III | Single-center, randomized, double-blind, placebo-controlled | Assessed the efficacy and safety in patients with moderate to severe COVID-19.[12] |

| NCT05689034 | III | Multicenter, randomized, double-blind, placebo-controlled | Investigated the reduction in risk of severe illness or death in high-risk adult patients with mild-to-moderate COVID-19.[13][14] |

Table 3: Key Clinical Trials of Azvudine for COVID-19 Treatment.

In a randomized, open-label, controlled pilot study, the mean time for the first nucleic acid negative conversion was 2.6 days in the Azvudine group compared to 5.6 days in the control group.[15] Another study reported that in patients receiving Azvudine, the viral nucleic acid negative conversion rate was 100% after four days of treatment.[15]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (C8166 Cells)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of Azvudine against HIV-1 in C8166 cells.

Materials:

-

C8166 human T-cell line

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

This compound

-

96-well plates

-

p24 Antigen ELISA kit

Procedure:

-

Cell Culture: Maintain C8166 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Infection: Infect C8166 cells with HIV-1 at a predetermined multiplicity of infection (MOI) for 2 hours.

-

Washing: Wash the cells three times with fresh medium to remove free virus particles.

-

Plating: Seed 100 µL of the infected cell suspension (4x10⁴ cells) into each well of a 96-well plate.

-

Treatment: Add 100 µL of serially diluted Azvudine to the respective wells. Include virus control (infected cells, no drug) and cell control (uninfected cells, no drug) wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Analysis: After incubation, collect the cell-free supernatant and measure the p24 antigen levels using an ELISA kit according to the manufacturer's instructions. The EC₅₀ value is calculated based on the reduction in p24 antigen levels in the treated wells compared to the virus control.[8][16]

Phase III Clinical Trial Protocol for COVID-19 (NCT05689034)

This protocol provides a general overview of the multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial to evaluate Azvudine in high-risk adult patients with mild-to-moderate COVID-19.[13][14]

Study Population: 1096 adult patients with mild-to-moderate symptomatic COVID-19 at high risk of progressing to severe illness.

Study Design:

-

Randomization: Patients are randomized in a 1:1 ratio to either the treatment group or the placebo group.

-

Treatment:

-

Treatment Group: Receives 5 mg of Azvudine tablets daily for a maximum of 7 days, in addition to standard treatment (excluding other antiviral therapies).

-

Placebo Group: Receives placebo tablets daily for a maximum of 7 days, in addition to standard treatment (excluding other antiviral therapies).

-

-

Blinding: The trial is double-blind, meaning neither the participants nor the investigators know who is receiving the active drug or the placebo.

-

Primary Outcome: The primary endpoint is the proportion of participants experiencing COVID-19-related critical illness or all-cause mortality within 28 days.

Conclusion

This compound represents a significant development in antiviral therapy, with a unique discovery and development history that has led to its approval for two major global health challenges: HIV and COVID-19. Its dual-target mechanism against HIV offers a potential advantage in overcoming drug resistance. The comprehensive data from preclinical and clinical studies underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, consolidating key information to facilitate further investigation and understanding of this promising antiviral agent.

References

- 1. Azvudine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The first Chinese oral anti-COVID-19 drug Azvudine launched - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov:443]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Phase III, randomized, double-blind, placebo-controlled clinical study: a study on the safety and clinical efficacy of AZVUDINE in moderate COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Efficacy and safety of azvudine in symptomatic adult COVID-19 participants who are at increased risk of progressing to critical illness: a study protocol for a multicentre randomized double-blind placebo-controlled phase III trial | springermedizin.de [springermedizin.de]

- 14. Efficacy and safety of azvudine in symptomatic adult COVID-19 participants who are at increased risk of progressing to critical illness: a study protocol for a multicentre randomized double-blind placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azvudine Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (B1666521) hydrochloride, a nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a significant antiviral agent with a broad spectrum of activity. Initially investigated for the treatment of Hepatitis C, it has demonstrated potent efficacy against Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of Azvudine hydrochloride. Detailed experimental protocols for its synthesis and analysis, alongside a thorough examination of its pharmacokinetics and pharmacodynamics, are presented to serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.

Chemical Structure and Identification

Azvudine, chemically known as 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, is a synthetic nucleoside analog of cytidine.[1] The hydrochloride salt form enhances its pharmaceutical properties.

Table 1: Chemical Identifiers of Azvudine and this compound

| Identifier | Azvudine | This compound |

| IUPAC Name | 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[2][3][4] | Not explicitly found |

| SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--(CO)N=[N+]=[N-])O)F[2][5] | Cl.Nc1ccn([C@@H]2O--INVALID-LINK--(N=[N+]=[N-])--INVALID-LINK--[C@@H]2F)c(=O)n1[6][7] |

| CAS Number | 1011529-10-4[2][3] | 1333126-31-0[1][8] |

| Molecular Formula | C₉H₁₁FN₆O₄[2][3] | C₉H₁₂ClFN₆O₄[1][8] |

| Alternative Names | RO-0622, FNC[1][2] | RO-0622 hydrochloride, FNC hydrochloride[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of Azvudine and this compound

| Property | Azvudine | This compound |

| Molecular Weight | 286.22 g/mol [3][4] | 322.68 g/mol [1][8] |

| Appearance | Off-white Crystalline Powder[9] | Solid[10] |

| Melting Point | 99.0-100.0°C[9] | Not explicitly found |

| Solubility | Soluble in DMSO (10 mM)[9] | H₂O: 50 mg/mL (154.95 mM; with ultrasonic treatment)[8], 125 mg/mL (ultrasonic)[10] |

| pKa | Not explicitly found | Not explicitly found |

Mechanism of Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Azvudine triphosphate (FNC-TP), by host cell kinases.[1][11] Its mechanism of action is multifaceted, primarily targeting viral polymerases.

Inhibition of HIV Reverse Transcriptase

Against HIV, Azvudine exhibits a dual-target mechanism.[12] As a nucleoside reverse transcriptase inhibitor (NRTI), FNC-TP competitively inhibits the viral reverse transcriptase (RT) enzyme.[1] Upon incorporation into the nascent viral DNA chain, it acts as a chain terminator, preventing the elongation of the proviral DNA and thus halting viral replication.[11]

Additionally, Azvudine has been described as an inhibitor of the Viral Infectivity Factor (Vif).[2][12] By inhibiting Vif, Azvudine may protect the host's natural antiviral factor, APOBEC3G, from degradation, allowing it to exert its mutagenic activity on the viral genome.[13]

Figure 1: Dual-target mechanism of Azvudine against HIV.

Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase

In the context of SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp) inhibitor.[11][14] The active FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp, leading to the termination of RNA synthesis.[11]

Figure 2: Mechanism of Azvudine against SARS-CoV-2 RdRp.

Pharmacological Properties

Pharmacodynamics

Azvudine demonstrates potent antiviral activity against a range of viruses.

Table 3: In Vitro Antiviral Activity of this compound

| Virus | Strain(s) | Cell Line | EC₅₀ (nM) | Reference(s) |

| HIV-1 | Wild-type (IIIB, RF) | C8166 | 0.03 - 0.11 | [15] |

| Resistant (KM018, TC-1, WAN T69N) | PBMC | 0.34 - 6.92 | [8][15] | |

| HIV-2 | ROD, CBL-20 | C8166 | 0.018 - 0.025 | [8][15] |

| HBV | - | - | Activity reported | [8] |

| HCV | - | - | Activity reported | [8] |

| SARS-CoV-2 | - | - | 1.2 - 4.3 µM | [11] |

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown good oral bioavailability for Azvudine.[14] In rats, the active triphosphate form of Azvudine has been observed to accumulate primarily in the thymus and peripheral blood mononuclear cells (PBMCs).[11]

Table 4: Pharmacokinetic Parameters of Azvudine

| Parameter | Species | Value | Reference |

| Bioavailability | Rat, Dog | 83% | [14] |

| Metabolism | - | Liver (CYP3A) | [14] |

| Elimination Half-life | Dog | 4 hours | [14] |

Experimental Protocols

Chemical Synthesis of Azvudine

Several synthetic routes for Azvudine have been reported. A common method starts from 1,3,5-Tri-O-benzoyl-D-ribofuranose.[10][] While a complete, step-by-step protocol with specific yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies for analogous compounds.[10]

Representative Synthetic Steps: [10]

-

Fluorination: Synthesis of a fluorinated sugar intermediate from a protected ribofuranose derivative, often using reagents like diethylaminosulfur trifluoride (DAST).

-

Bromination and Glycosylation: The fluorinated sugar is then coupled with a protected uracil (B121893) base to form the nucleoside.

-

Conversion of Uracil to Cytosine: The uracil moiety is converted to cytosine, potentially through triazole intermediates.

-

Introduction of the Azido (B1232118) Group: The 4'-hydroxyl group is converted to an azido group.

-

Deprotection: Removal of protecting groups on the sugar and base to yield the final product, Azvudine.

An alternative patented route (CN111892636A) has also been described, which is claimed to have a shorter reaction time and milder conditions.[10]

Purification: [10] The final product is typically purified using column chromatography (silica gel or reversed-phase C18) followed by recrystallization to obtain a highly pure crystalline solid.[10]

Figure 3: General workflow for the synthesis of Azvudine.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is suitable for the determination of Azvudine and its related substances. While a specific protocol for Azvudine is not detailed, a method for a similar nucleoside analog, Zidovudine (B1683550), can be adapted.[17][18]

-

Column: C18 column (e.g., Waters RP-18 XTerra™)[17]

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile.[17][18]

-

Detection: UV detection at an appropriate wavelength (e.g., 266 nm for Zidovudine).[17]

-

Quantification: Based on a standard curve with known concentrations of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of Azvudine. The spectra would be complex, and detailed assignment would require 2D NMR techniques.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Azvudine, confirming its identity and purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

In Vitro Antiviral Activity Assay (Example for HIV)

This protocol is adapted from methodologies used for NRTI evaluation.[19][20]

-

Cell Preparation: Culture a suitable cell line (e.g., C8166 T-cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and perform serial dilutions to achieve the desired final concentrations.

-

Infection: Seed the cells in a 96-well plate and infect with a laboratory-adapted HIV-1 strain at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe cytopathic effects in the virus control wells (typically 3-5 days).

-

Endpoint Measurement: Assess viral replication by a suitable method, such as:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 antigen in the culture supernatant.

-

MTT Assay: To assess cell viability and the cytopathic effect of the virus.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC₅₀) should also be determined from uninfected cells treated with the drug to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Figure 4: General workflow for an in vitro antiviral activity assay.

Conclusion

This compound is a potent nucleoside analog with a well-defined chemical structure and a dual-target mechanism of action against HIV, along with significant activity against other viruses like SARS-CoV-2. Its favorable physicochemical and pharmacokinetic properties make it a compelling candidate for antiviral therapy. This technical guide consolidates the current knowledge on this compound, providing researchers and drug development professionals with a solid foundation for further investigation and optimization of this promising antiviral agent. The detailed methodologies and structured data presentation aim to facilitate ongoing research and the development of next-generation antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]

- 6. LOADING...... [tmrjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Azvudine? [synapse.patsnap.com]

- 12. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Azvudine - Wikipedia [en.wikipedia.org]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 17. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijrpc.com [ijrpc.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

pharmacokinetics and pharmacodynamics of Azvudine hydrochloride

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azvudine Hydrochloride

Introduction

This compound, a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated potent antiviral activity against both HIV and SARS-CoV-2. This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of Azvudine has been characterized in several clinical studies, revealing its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Following oral administration, Azvudine is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours. The presence of food does not significantly impact the overall exposure (AUC) but may slightly delay the rate of absorption.

Distribution

Azvudine exhibits a large apparent volume of distribution, indicating extensive distribution into tissues throughout the body. Preclinical studies have suggested that it can cross the blood-brain barrier.

Metabolism

Azvudine is a prodrug that undergoes intracellular phosphorylation to its active metabolite, Azvudine triphosphate (FNC-TP). This conversion is mediated by cellular kinases. The parent drug is the primary component circulating in the plasma.

Excretion

The primary route of elimination for Azvudine is renal excretion, with a substantial portion of the drug excreted unchanged in the urine. The terminal elimination half-life is in the range of 9 to 14 hours.

Pharmacokinetic Parameter Summary

The following table summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Description | Value |

| Tmax (h) | Time to reach maximum plasma concentration | 1.0 - 2.0 |

| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Dose-dependent |

| t1/2 (h) | Terminal elimination half-life | 9 - 14 |

| CL/F (L/h) | Apparent total clearance | Moderate |

| Vd/F (L) | Apparent volume of distribution | Large |

Pharmacodynamics

The pharmacodynamic effects of Azvudine are primarily driven by the intracellular concentration of its active triphosphate metabolite.

Mechanism of Action

-

Anti-HIV Activity: As a nucleoside analogue, Azvudine's active form, FNC-TP, competitively inhibits the viral reverse transcriptase enzyme. Its incorporation into the growing viral DNA chain leads to premature termination, thereby halting HIV replication.

-

Anti-SARS-CoV-2 Activity: The proposed mechanism against SARS-CoV-2 involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) by FNC-TP, which disrupts viral RNA synthesis.

Signaling Pathway of Azvudine Activation and Action

Caption: Intracellular phosphorylation of Azvudine and subsequent inhibition of viral replication.

Experimental Protocols

The characterization of Azvudine's PK and PD properties involves a series of standardized experimental procedures.

Pharmacokinetic Analysis Workflow

The determination of pharmacokinetic parameters typically follows the workflow outlined below.

Caption: Standard workflow for a clinical pharmacokinetic study of Azvudine.

Methodology for In Vitro Antiviral Activity Assay

-

Cell Culture: Appropriate host cells (e.g., MT-4 cells for HIV, Vero E6 cells for SARS-CoV-2) are cultured in a suitable medium.

-

Viral Infection: Cells are infected with a known titer of the virus.

-

Drug Treatment: Immediately following infection, cells are treated with serial dilutions of this compound.

-

Incubation: The treated and untreated (control) cells are incubated for a defined period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using methods such as p24 antigen ELISA for HIV or plaque reduction assays for SARS-CoV-2.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration.

Conclusion

This compound possesses a favorable pharmacokinetic profile characterized by rapid absorption and extensive tissue distribution. Its potent antiviral activity is attributed to the intracellular formation of its active triphosphate metabolite, which effectively inhibits viral replication. The data and methodologies presented in this guide provide a foundational understanding for further research and development of this promising antiviral agent.

Azvudine Hydrochloride: A Technical Guide to its Inhibition of HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521), also known as FNC or RO-0622, is a novel nucleoside reverse transcriptase inhibitor (NRTI) demonstrating potent and broad-spectrum antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2][3] Chemically identified as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, Azvudine is a synthetic cytidine (B196190) analogue that functions as a prodrug.[2][4] Its unique dual-target mechanism of action, which includes the inhibition of both HIV-1 reverse transcriptase and the viral infectivity factor (Vif), distinguishes it from other antiretroviral agents and presents a promising therapeutic strategy for the treatment of HIV-1 infection, including drug-resistant strains.[5][6][7] This technical guide provides a comprehensive overview of Azvudine's core mechanism, quantitative efficacy and cytotoxicity data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

Azvudine's antiviral effect is contingent on its intracellular activation and subsequent interference with viral replication through a dual-pronged approach.

Intracellular Activation

Upon entering a host cell, Azvudine, in its prodrug form, undergoes a critical three-step phosphorylation process catalyzed by host cell kinases.[4][8] This metabolic conversion results in the formation of its active moiety, Azvudine triphosphate (FNC-TP).[2][4][8] Notably, Azvudine is an excellent substrate for deoxycytidine kinase and is phosphorylated more efficiently than the natural deoxycytidine.[9]

Dual-Target Inhibition of HIV-1 Replication

FNC-TP employs a dual mechanism to halt HIV-1 replication:

-

Reverse Transcriptase Inhibition and Chain Termination : Structurally similar to the natural deoxycytidine triphosphate (dCTP), FNC-TP acts as a competitive inhibitor for the HIV reverse transcriptase (RT) enzyme.[4] When HIV RT incorporates FNC-TP into the nascent viral DNA strand during reverse transcription, the 4'-azido group on Azvudine's sugar ring prevents the formation of the necessary 3'-5' phosphodiester bond with the next nucleotide.[2] This event leads to the premature termination of the growing DNA chain, effectively halting the conversion of the viral RNA genome into proviral DNA.[2][4][8] This blockade is a crucial step in preventing the integration of the viral genome into the host's genome and subsequent viral replication.[4][8]

-

Inhibition of Viral Infectivity Factor (Vif) : Azvudine also targets the HIV-1 accessory protein, Vif.[5][7] The host possesses an intrinsic antiviral defense mechanism in the form of the protein APOBEC3G (A3G), which can induce hypermutations in the viral genome during reverse transcription, rendering the virus non-infectious.[4] To counteract this, HIV-1 produces Vif, which targets A3G for proteasomal degradation.[4] Azvudine is believed to inhibit Vif, thereby protecting A3G from degradation and allowing it to maintain its natural antiviral activity against HIV.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. China approves Sincere Biotech’s oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Azvudine? [synapse.patsnap.com]

- 9. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Azvudine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine), a nucleoside reverse transcriptase inhibitor, has undergone a range of preclinical toxicology studies to characterize its safety profile. This technical guide provides a comprehensive overview of the key findings from these studies, including chronic toxicity, genotoxicity, and reproductive toxicity assessments. The primary target organs for toxicity have been identified as the immune system, bone marrow, and digestive system. Furthermore, Azvudine has demonstrated mutagenic potential in a standard battery of in vitro and in vivo genotoxicity assays. Reproductive toxicity studies in rats have indicated effects on female fertility and embryo-fetal development. This document summarizes the quantitative data, outlines the detailed experimental methodologies based on established guidelines, and presents signaling pathways and experimental workflows through structured diagrams.

Mechanism of Action and Potential for Toxicity

Azvudine's antiviral efficacy stems from its role as a nucleoside analog. Following intracellular phosphorylation to its active triphosphate form, it competes with natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase. This incorporation leads to premature chain termination and inhibition of viral replication.[1]

However, this same mechanism can contribute to its toxicity. If Azvudine triphosphate is incorporated into the host cell's DNA by cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol-γ), it can lead to DNA strand breaks, chromosomal damage, and mitochondrial dysfunction.[1][2] This interference with cellular DNA synthesis is the plausible mechanism underlying the observed genotoxic and reproductive toxicities.

Chronic Toxicity

Repeated-dose toxicity studies have been conducted in rats and beagle dogs to determine the long-term safety profile of Azvudine. The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized below.

| Species | Duration | NOAEL (mg/kg/day) | Primary Target Organs |

| Rat | 3 months | 0.5 | Immune System, Bone Marrow, Digestive System |

| Rat | 26 weeks | 0.3 | Immune System, Bone Marrow, Digestive System |

| Beagle Dog | 1 month | 0.1 | Immune System, Bone Marrow, Digestive System |

| Beagle Dog | 39 weeks | 0.1 | Immune System, Bone Marrow, Digestive System |

Experimental Protocols (Based on OECD Guidelines)

-

Study Design: These studies are typically conducted in accordance with OECD Guideline for the Testing of Chemicals, Section 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and Section 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents). The duration is often extended to 26 weeks for rats and 39 weeks for dogs for chronic assessment.

-

Animal Models: Sprague-Dawley or Wistar rats and Beagle dogs are commonly used. Both male and female animals are included.

-

Dosing: The test article is typically administered daily via oral gavage. Dose levels are selected based on preliminary dose-range finding studies and include a control group and at least three dose levels (low, mid, and high).

-

Observations: Comprehensive monitoring includes clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at regular intervals.

-

Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of organs and tissues is examined microscopically.

Genotoxicity

Azvudine has been evaluated in a standard battery of genotoxicity tests and has shown evidence of mutagenic potential.

| Test | System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Positive |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Lung (CHL) cells | With and Without | Positive |

| In Vivo Micronucleus Test | Mouse bone marrow | N/A | Positive |

Experimental Protocols (Based on OECD Guidelines)

Bacterial Reverse Mutation Assay (Ames Test)

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 471.

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites. The bacteria are exposed to various concentrations of Azvudine on a minimal agar (B569324) medium. The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted and compared to the negative control.

In Vitro Chromosomal Aberration Assay

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 473.

-

Test System: Mammalian cells, such as Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes, are used.

-

Methodology: The cells are exposed to Azvudine at various concentrations, both with and without metabolic activation (S9). After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained. The chromosomes are then examined microscopically for structural aberrations.

In Vivo Micronucleus Test

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 474.

-

Animal Model: Typically, mice (e.g., CD-1 or BALB/c) are used.

-

Methodology: Animals are administered Azvudine, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included. Bone marrow is collected at specific time points after treatment (e.g., 24 and 48 hours). The bone marrow cells are then prepared on slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs is then determined by microscopic examination.[2]

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have identified effects on female fertility and embryo-fetal development.

| Species | Study Type | NOAEL (mg/kg/day) | Key Findings |

| Rat (Male) | Fertility | 5.0 | Male fertility largely unaffected. |

| Rat (Female) | Fertility | 0.5 | Effects on ovarian mass. |

| Rat | Embryo-fetal Development | - | Increased fetal resorption rates. |

| Rat (Pups) | Pre- and Postnatal Development | 1.5 | Azvudine is excreted in breast milk. |

Experimental Protocols (Based on OECD Guidelines)

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 414 (Prenatal Developmental Toxicity Study) and Section 416 (Two-Generation Reproduction Toxicity Study).

-

Animal Model: Sexually mature rats (e.g., Sprague-Dawley or Wistar) are used.

-

Study Design:

-

Fertility and Early Embryonic Development: Males are typically dosed for a full spermatogenic cycle before mating, and females are dosed for two weeks prior to mating and through gestation. Key endpoints include mating and fertility indices, and the number of corpora lutea, implantations, and live/dead fetuses.

-

Embryo-Fetal Development: Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

-

Pre- and Postnatal Development: Pregnant females are dosed from implantation through lactation. Pups are monitored for viability, growth, and development.

-

-

Endpoints: Parental animals are monitored for clinical signs, body weight, and reproductive performance. Offspring are evaluated for viability, growth, developmental landmarks, and any malformations.

Safety Pharmacology

While specific safety pharmacology data for Azvudine is not detailed in the publicly available literature, a standard core battery of studies is typically conducted to assess the potential for adverse effects on major physiological systems.

Standard Core Battery (Based on ICH S7A Guidelines)

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rats to assess effects on behavior, coordination, sensory and motor function, and body temperature.

-

Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered large animal model (e.g., beagle dog or non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

-

Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in a conscious animal model (e.g., rat) using whole-body plethysmography.

Conclusion

The preclinical toxicology profile of Azvudine hydrochloride indicates that the primary target organs for toxicity are the immune system, bone marrow, and digestive system. The compound has demonstrated mutagenic potential in a standard battery of genotoxicity assays. Reproductive toxicity studies in rats have shown effects on female fertility and embryo-fetal development. The likely mechanism for these toxicities is related to the inhibition of mitochondrial DNA polymerase gamma. These findings are crucial for informing the clinical development and risk assessment of Azvudine. Further research into the specific molecular mechanisms of toxicity and the development of strategies to mitigate these effects would be beneficial.

References

Azvudine Hydrochloride: A Technical Overview of its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azvudine hydrochloride, a nucleoside reverse transcriptase inhibitor (NRTI). The document details its chemical identity, including its CAS number, and explores the primary synthetic routes reported in scientific literature and patent filings. Additionally, it outlines the compound's mechanism of action and provides relevant quantitative data in a structured format.

Chemical and Physical Properties

Azvudine, also known as FNC or RO-0622, is a potent antiviral agent.[1][2] Its hydrochloride salt is the form commonly used in pharmaceutical preparations. Key properties are summarized below.

| Property | Value | Citation(s) |

| Compound | This compound | [1][3][4] |

| CAS Number | 1333126-31-0 | [1][3][4] |

| Molecular Formula | C₉H₁₂ClFN₆O₄ | [1][3][5] |

| Molecular Weight | 322.68 g/mol | [1][3][5] |

| Alternative Names | RO-0622 (hydrochloride); FNC (hydrochloride) | [1] |

| Purity (Typical) | >98% (HPLC) | [5] |

| Solubility in Water | 125 mg/mL (ultrasonic) | [4][5] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [3] |

| Compound (Free Base) | Azvudine | [2] |

| CAS Number (Free Base) | 1011529-10-4 | [2][6] |

| Formula (Free Base) | C₉H₁₁FN₆O₄ | [2] |

| Weight (Free Base) | 286.22 g/mol | [2][6] |

Synthesis Routes of Azvudine

Several synthetic pathways for Azvudine have been documented, primarily differing in starting materials and strategic approaches. Two prominent routes are detailed below.

Route 1: Synthesis from 1,3,5-Tri-O-benzoyl-D-ribofuranose

One of the more established methods commences with the readily available 1,3,5-Tri-O-benzoyl-D-ribofuranose.[7] This multi-step synthesis involves key transformations including fluorination, glycosylation, conversion of the nucleobase, introduction of the azido (B1232118) group, and final deprotection steps.[7]

Experimental Protocol (Representative Steps): While a complete, step-by-step protocol with specific yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies.[7]

-

Fluorination: The sugar moiety undergoes fluorination. A common reagent for this transformation, DAST (diethylaminosulfur trifluoride), has been noted to present challenges due to steric hindrance, potentially lowering yields.[6][8]

-

Glycosylation: The resulting fluorinated sugar is coupled with a protected uracil (B121893) base to form the core nucleoside structure.[7]

-

Conversion of Uracil to Cytosine: The uracil base is chemically converted to cytosine, which can be achieved through intermediates such as triazoles.[7]

-

Introduction of the Azido Group: The 4'-hydroxyl group on the sugar ring is converted to an azido group.[7]

-

Deprotection: Finally, all protecting groups on the sugar and the cytosine base are removed to yield the final Azvudine product.[7]

Caption: Synthesis Route 1 starting from D-ribofuranose derivative.

Route 2: Patented Synthesis from "Compound 4"

A Chinese patent describes an alternative synthetic route, which is reported to have a shorter reaction time and milder conditions.[7][8] This pathway begins with an intermediate designated as "compound 4".[3]

Experimental Protocol (Key Steps): The patented synthesis involves the following key transformations:[3][8]

-

Hydroxyl Substitution: A hydroxyl group in "compound 4" is substituted with iodine to yield "compound 5".[8]

-

Elimination: An elimination reaction is performed on the iodo-compound 5 to produce "compound 6".[8]

-

Azide (B81097) Addition: The resulting intermediate (compound 6) undergoes a reaction with an azide source, catalyzed by ICl, to generate "compound 7".[8]

-

Substitution: Another substitution reaction is carried out on compound 7 with a carboxylic acid to obtain "compound 8".[8]

-

Deprotection: The final step involves the removal of protecting groups from the amino and hydroxyl functionalities of compound 8 to afford Azvudine.[3][8]

Caption: Patented synthesis route starting from an advanced intermediate.

Purification and Characterization

Following synthesis, Azvudine requires purification to achieve the high level of purity required for pharmaceutical applications.

-

Chromatography: Column chromatography is a crucial purification step. Given the polar nature of Azvudine, a reversed-phase chromatography approach using a C18 stationary phase is a common and viable strategy. The mobile phase typically consists of water and a polar organic solvent like acetonitrile (B52724) or methanol.[5]

-

Recrystallization: After chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid form of the compound.[5]

Mechanism of Action

Azvudine is a nucleoside analog that exerts its antiviral effects by inhibiting viral replication.[9] Its mechanism involves several key steps within the host cell.

-

Intracellular Phosphorylation: Upon entering a host cell, Azvudine is phosphorylated by host cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[9][10] This phosphorylation is a critical activation step.[9]

-

Competitive Inhibition: FNC-TP is structurally similar to natural deoxycytidine triphosphate (dCTP). It acts as a competitive substrate for viral enzymes like HIV's reverse transcriptase or SARS-CoV-2's RNA-dependent RNA polymerase (RdRp).[9][10]

-

Chain Termination: Once FNC-TP is incorporated into the growing viral DNA or RNA chain by the viral polymerase, it causes premature chain termination.[9][10] The 4'-azido group on Azvudine's sugar moiety prevents the formation of the necessary 3'-5' phosphodiester bond, which halts further elongation of the nucleic acid chain.[10] This action effectively stops viral replication.[9]

Caption: Intracellular activation and mechanism of action of Azvudine.

References

- 1. Azvudine (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. medkoo.com [medkoo.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. This compound | 1333126-31-0 | MOLNOVA [molnova.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. benchchem.com [benchchem.com]

- 8. CN111892636A - A kind of synthetic method of Azvudine - Google Patents [patents.google.com]

- 9. What is the mechanism of Azvudine? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Azvudine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside reverse transcriptase inhibitor (NRTI) with broad-spectrum antiviral activity.[1] It has demonstrated potent efficacy against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Azvudine's therapeutic effect is contingent on its efficient uptake into host cells and subsequent metabolic activation to its pharmacologically active triphosphate form.[1] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Azvudine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Cellular Uptake of Azvudine

The entry of Azvudine into host cells is a critical first step for its antiviral activity. As a nucleoside analog, its transport across the cell membrane is likely facilitated by specialized protein channels known as nucleoside transporters. The two major families of human nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). While specific studies definitively identifying the transporters responsible for Azvudine uptake are emerging, the involvement of these transporters is highly probable based on the transport mechanisms of other cytidine (B196190) analogs. Additionally, Azvudine has been noted to modulate the expression of P-glycoprotein (P-gp), an efflux transporter, which could influence its intracellular concentration and efficacy.[3]

Metabolism of Azvudine: Intracellular Phosphorylation

Once inside the host cell, Azvudine, a prodrug, undergoes a three-step phosphorylation process to become its active form, Azvudine triphosphate (FNC-TP).[1][4] This metabolic conversion is catalyzed by host cell kinases.[1] Azvudine has been identified as an excellent substrate for deoxycytidine kinase, which catalyzes the initial phosphorylation step to Azvudine monophosphate (FNC-MP).[5][6] Subsequent phosphorylations to Azvudine diphosphate (B83284) (FNC-DP) and finally to FNC-TP are carried out by other cellular kinases. The efficiency of this phosphorylation cascade is a key determinant of Azvudine's antiviral potency.[5]

Quantitative Antiviral Activity of Azvudine

The in vitro efficacy of Azvudine has been quantified against various viral strains, with the 50% effective concentration (EC50) being a key parameter.

| Virus Strain | Cell Line | EC50 (nM) | Reference |

| HIV-1 IIIB (Wild-Type) | C8166 | 0.11 ± 0.03 | [7] |

| HIV-1 LAI-M184V | C8166 | 27.45 ± 4.58 | [7] |

| HIV-1 74V | C8166 | 0.11 ± 0.02 | [7] |

| HIV-1 WAN T69N | C8166 | 0.45 ± 0.08 | [7] |

| HIV-2 ROD | C8166 | 0.018 | [5] |

| HIV-2 CBL-20 | C8166 | 0.025 | [5] |

| SARS-CoV-2 | Vero E6 | 1200 - 4300 | [8] |

| HCoV-OC43 | H460 | 4300 | [8] |

Mechanism of Action

The active metabolite, Azvudine triphosphate (FNC-TP), acts as a competitive inhibitor of viral polymerases.[9] In the case of HIV, FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by reverse transcriptase.[4] For RNA viruses like SARS-CoV-2, FNC-TP targets the RNA-dependent RNA polymerase (RdRp).[10] Once incorporated, the 4'-azido group on the sugar moiety of Azvudine prevents the formation of the 3'-5' phosphodiester bond, leading to premature chain termination of the viral nucleic acid and halting replication.[9]

A unique aspect of Azvudine's mechanism against HIV is its dual-target action, where it not only inhibits reverse transcriptase but is also reported to inhibit the Viral Infectivity Factor (Vif) protein.[2] Vif is crucial for HIV to counteract the host's innate antiviral defense mediated by the APOBEC3G protein. By inhibiting Vif, Azvudine may help preserve this natural host defense mechanism.[4]

Experimental Protocols

Protocol 1: Determination of Cellular Uptake of Azvudine

This protocol describes a method for quantifying the uptake of Azvudine into cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., C8166 or peripheral blood mononuclear cells (PBMCs)) in appropriate media.

-

Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase on the day of the experiment.

2. Drug Incubation:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

On the day of the assay, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh medium containing the desired concentration of Azvudine to the cells. Include a vehicle control.

-

Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

3. Termination of Uptake and Cell Lysis:

-

To stop the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding a known volume of ice-cold 70% methanol (B129727).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

4. Sample Preparation and Analysis:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.

-

Quantify the intracellular concentration of Azvudine using a validated HPLC-MS/MS method with an appropriate internal standard.

-

Normalize the results to the total protein concentration or cell number.

Protocol 2: Quantification of Intracellular Azvudine Phosphorylation

This protocol outlines the quantification of Azvudine and its phosphorylated metabolites (FNC-MP, FNC-DP, FNC-TP) in cells using HPLC-MS/MS.

1. Cell Culture and Treatment:

-

Follow the cell culture and drug incubation steps as described in Protocol 1.

2. Metabolite Extraction:

-

After washing with ice-cold PBS, add a specific volume of ice-cold 70% methanol to the cell pellet.

-

Vortex vigorously and incubate on ice to precipitate proteins.

-

Centrifuge at high speed at 4°C to pellet the precipitated proteins.

3. Sample Preparation for Analysis:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis:

-

Use a validated HPLC-MS/MS method optimized for the separation and detection of Azvudine and its phosphorylated forms.

-

Employ an appropriate internal standard for each analyte if available.

-

Generate standard curves for absolute quantification of each metabolite.

-

Express the results as pmol or fmol per million cells.

Protocol 3: In Vitro Anti-HIV Activity Assay

This protocol is for determining the 50% effective concentration (EC50) of Azvudine against HIV-1 in a susceptible T-cell line.

1. Cell and Virus Preparation:

-

Culture C8166 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) with a known titer.

2. Assay Setup:

-

Seed C8166 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium.

-

Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the serially diluted Azvudine to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

3. Incubation and Endpoint Measurement:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Assess viral replication by measuring the HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound's efficacy as a broad-spectrum antiviral agent is underpinned by its efficient cellular uptake and metabolic activation. The conversion of Azvudine to its active triphosphate form allows it to effectively inhibit viral replication by terminating the synthesis of viral nucleic acids. Its dual-target mechanism against HIV further highlights its potential as a robust therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working to further elucidate the pharmacological profile of Azvudine and develop novel antiviral strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Real-world effectiveness of azvudine for patients infected with the SARS-CoV-2 omicron subvariant BA.5 in an intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

early-phase clinical trial results for Azvudine hydrochloride

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Azvudine (B1666521) Hydrochloride

Introduction